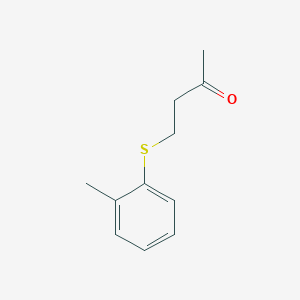

4-(o-Tolylthio)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

4-(2-methylphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |

InChI Key |

JOIKFAHOSVWZCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(o-Tolylthio)butan-2-one is a beta-thio-ketone, a class of organic compounds characterized by a ketone functional group and a thioether linkage at the β-position. These molecules are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential biological activities. The presence of both a carbonyl group and a sulfur atom allows for a range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of 4-(o-Tolylthio)butan-2-one, including its synthesis, physical and spectroscopic data, and general reactivity, based on available scientific literature.

Chemical and Physical Properties

While specific experimental data for 4-(o-Tolylthio)butan-2-one is limited in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| IUPAC Name | 4-(2-Methylphenyl)thiobutan-2-one | - |

| CAS Number | 6110-06-1 | |

| Molecular Formula | C₁₁H₁₄OS | - |

| Molecular Weight | 194.30 g/mol | - |

| Physical State | Likely a solid at room temperature | [1] |

| Crystal Structure | The molecule is essentially planar, with the mean deviation of all non-H atoms being 0.023 Å. In the crystal, centrosymmetrically related molecules are weakly connected into dimers by pairs of C—H⋯O interactions. These dimers are further linked along the a-axis by weak C—H⋯π and C—H⋯S interactions. | [1] |

Synthesis

The primary method for the synthesis of 4-(o-Tolylthio)butan-2-one is the thia-Michael reaction. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated ketone.

Experimental Protocol: Thia-Michael Addition

A notable synthesis of 4-(o-tolylthio)butan-2-one was achieved by treating methyl vinyl ketone with o-tolylthiophenol in the presence of an electrochemically generated zirconium catalyst[1]. While the detailed experimental parameters from this specific study are not fully available, a general procedure for the synthesis of β-arylthio-ketones via a Michael addition is as follows:

Materials:

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Aryl thiol (e.g., o-thiocresol)

-

Catalyst (e.g., a Lewis acid or a base)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

General Procedure:

-

To a solution of the α,β-unsaturated ketone in an anhydrous solvent, add the aryl thiol.

-

The catalyst is then added to the reaction mixture.

-

The reaction is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure β-arylthio-ketone.

The use of an electrochemically generated zirconium catalyst, as mentioned by Stevanović et al. (2012), represents a specific and efficient method for this transformation[1].

Spectroscopic Characterization

Specific spectroscopic data for 4-(o-Tolylthio)butan-2-one is not available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of similar β-thio-ketones.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group, the methylene protons adjacent to the sulfur atom and the carbonyl group, and the methyl protons of the ketone and the tolyl group. The chemical shifts of the methylene protons would be influenced by the deshielding effects of the adjacent sulfur and carbonyl functionalities.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display a signal for the carbonyl carbon typically in the range of 200-210 ppm. Signals for the aromatic carbons and the aliphatic carbons of the butanone chain would also be present.

-

IR Spectroscopy: The infrared (IR) spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and cleavage of the C-S bond.

Reactivity and Potential Applications

Reactivity

The chemical reactivity of 4-(o-Tolylthio)butan-2-one is dictated by the presence of the ketone and thioether functional groups.

-

Carbonyl Group Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and reactions at the α-carbon, such as enolate formation and subsequent alkylation or aldol condensation.

-

Thioether Group Reactivity: The sulfur atom of the thioether can be oxidized to a sulfoxide and further to a sulfone. These oxidized derivatives have different chemical and physical properties and may exhibit unique biological activities. The thioether linkage itself is generally stable but can be cleaved under certain reductive conditions.

Potential Applications

Thioether-containing compounds are found in a number of biologically active molecules and are important scaffolds in medicinal chemistry. While the specific biological activity of 4-(o-Tolylthio)butan-2-one has not been reported, compounds with similar structures have been investigated for various therapeutic applications. The versatility of the β-thio-ketone moiety makes it a useful building block for the synthesis of heterocyclic compounds and other complex organic molecules.

Logical Workflow for the Preparation of this Technical Guide

Caption: Workflow for generating the technical guide on 4-(o-Tolylthio)butan-2-one.

References

4-(o-Tolylthio)butan-2-one CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(o-Tolylthio)butan-2-one, a compound of interest in organic synthesis and potential precursor for biologically active molecules. This document outlines its chemical identifiers, a detailed experimental protocol for its synthesis, and available quantitative data.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers for 4-(o-Tolylthio)butan-2-one

| Identifier | Value |

| IUPAC Name | 4-(o-Tolylthio)butan-2-one |

| Alternate Name | 4-(2-methylphenylthio)butan-2-one |

| Molecular Formula | C₁₁H₁₄OS |

| Molecular Weight | 194.28 g/mol [1] |

| CAS Number | Not available in public databases |

Experimental Protocol: Synthesis of 4-(o-Tolylthio)butan-2-one

The following protocol for the synthesis of 4-(o-Tolylthio)butan-2-one is based on the thia-Michael addition of o-thiocresol to methyl vinyl ketone, facilitated by an electrochemically generated zirconium catalyst.

Materials:

-

Methyl vinyl ketone

-

o-Thiocresol (2-methylbenzenethiol)

-

Zirconium catalyst (electrochemically generated as per Stevanović et al., 2012)

-

Solvent (as specified in the referenced procedure)

Procedure: The synthesis involves the treatment of methyl vinyl ketone with o-thiocresol in the presence of an electrochemically generated zirconium catalyst. The detailed procedure for the catalyst generation and the specific reaction conditions (e.g., solvent, temperature, and reaction time) are as described by Stevanović et al. in their 2012 publication.

Quantitative Data

The primary quantitative data available for 4-(o-Tolylthio)butan-2-one is its crystallographic information, which confirms its molecular structure.

Table 2: Crystallographic Data for 4-(o-Tolylthio)butan-2-one[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2703 (11) |

| b (Å) | 7.3226 (7) |

| c (Å) | 11.7615 (11) |

| α (°) | 88.232 (8) |

| β (°) | 79.343 (10) |

| γ (°) | 61.350 (13) |

| Volume (ų) | 538.80 (13) |

| Z | 2 |

| Radiation | Cu Kα |

| Temperature (K) | 293 |

Structural Insights: The molecule of 4-(o-tolylthio)butan-2-one is noted to be essentially planar.[1]

Experimental Workflow

The synthesis of 4-(o-Tolylthio)butan-2-one follows a clear experimental workflow, as depicted in the diagram below.

Caption: Synthesis workflow for 4-(o-Tolylthio)butan-2-one.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 4-(o-Tolylthio)butan-2-one. Arylthio cyclopropyl carbonyl compounds, a related class of molecules, are recognized for their synthetic versatility in creating complex molecular structures, including those with potential bioactivity.[2][3][4] Further research is required to determine the pharmacological and toxicological profile of this specific compound. The toxicological profile of 2-butanone, a structural component, has been studied and indicates potential for neurological and irritant effects at high concentrations.[5][6][7]

Conclusion

This technical guide consolidates the currently available information on 4-(o-Tolylthio)butan-2-one. While a specific CAS number and comprehensive biological data are not yet available, the synthesis protocol and crystallographic data provide a solid foundation for researchers and scientists. The provided experimental workflow and data tables offer a clear and concise summary for professionals in drug development and chemical research. Further investigation into the properties and potential applications of this compound is warranted.

References

- 1. 4-[(4-Methylphenyl)sulfanyl]butan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds [mdpi.com]

- 3. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds [iris.polito.it]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular structure and weight of 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and predicted spectroscopic properties of 4-(o-Tolylthio)butan-2-one. It also includes a detailed, adaptable experimental protocol for its synthesis based on established methodologies for analogous compounds.

Molecular Structure and Properties

4-(o-Tolylthio)butan-2-one is a thioether and ketone derivative. Its structure consists of a butan-2-one backbone with an o-tolylthio group attached at the 4-position. The molecular formula is C₁₁H₁₄OS.

Table 1: Molecular Properties of 4-(o-Tolylthio)butan-2-one

| Property | Value |

| Molecular Formula | C₁₁H₁₄OS |

| Molecular Weight | 194.29 g/mol |

| IUPAC Name | 4-(2-Methylphenylthio)butan-2-one |

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-(o-Tolylthio)butan-2-one

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (o-tolyl group): ~7.0-7.4 ppm (multiplet, 4H). Methylene protons adjacent to sulfur (-S-CH₂-): ~3.0-3.3 ppm (triplet). Methylene protons adjacent to carbonyl (-CH₂-C=O): ~2.7-2.9 ppm (triplet). Methyl protons of the tolyl group (Ar-CH₃): ~2.3-2.5 ppm (singlet). Methyl protons of the ketone (-C(=O)-CH₃): ~2.1-2.3 ppm (singlet). |

| ¹³C NMR | Carbonyl carbon (C=O): ~205-210 ppm. Aromatic carbons: ~125-140 ppm. Carbon adjacent to sulfur (-S-CH₂-): ~30-40 ppm. Carbon adjacent to carbonyl (-CH₂-C=O): ~40-50 ppm. Methyl carbon of the tolyl group (Ar-CH₃): ~20-25 ppm. Methyl carbon of the ketone (-C(=O)-CH₃): ~28-32 ppm. |

| IR | Strong C=O stretch: ~1715 cm⁻¹. C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C stretches (aromatic): ~1450-1600 cm⁻¹. C-S stretch: ~600-800 cm⁻¹ (often weak). |

| Mass Spec | Molecular ion peak (M⁺) at m/z = 194. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and cleavage of the C-S bond. |

Experimental Protocol: Synthesis of 4-(o-Tolylthio)butan-2-one

The following is a detailed protocol for the synthesis of 4-(o-Tolylthio)butan-2-one, adapted from established methods for the synthesis of similar aryl thioethers. The primary method for forming the thioether bond is the reaction of a thiol with an alkyl halide in the presence of a base.

Reaction Scheme:

o-Thiocresol + 4-Chlorobutan-2-one → 4-(o-Tolylthio)butan-2-one

Materials and Reagents:

-

o-Thiocresol

-

4-Chlorobutan-2-one

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Acetonitrile (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-thiocresol (1.0 equivalent) in acetone or acetonitrile.

-

Base Addition: Add potassium carbonate (1.5 equivalents) or an equivalent amount of another suitable base to the solution. Stir the mixture at room temperature for 15-20 minutes to form the thiolate.

-

Addition of Alkyl Halide: Add 4-chlorobutan-2-one (1.1 equivalents) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(o-Tolylthio)butan-2-one.

-

Visualization of Key Information

The following diagram illustrates the key identifying information for 4-(o-Tolylthio)butan-2-one.

Caption: Key identifiers and predicted spectroscopic data for 4-(o-Tolylthio)butan-2-one.

Spectroscopic and Synthetic Profile of 4-(o-Tolylthio)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 4-(o-Tolylthio)butan-2-one. The information presented herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(o-Tolylthio)butan-2-one. These values are calculated based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and are provided as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.10 | m | 4H | Ar-H |

| 3.15 | t | 2H | -S-CH ₂- |

| 2.75 | t | 2H | -CH ₂-C(O)- |

| 2.40 | s | 3H | Ar-CH ₃ |

| 2.15 | s | 3H | -C(O)-CH ₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 207.0 | C =O |

| 138.5 | Ar-C -S |

| 135.8 | Ar-C -CH₃ |

| 130.2 | Ar-C H |

| 129.8 | Ar-C H |

| 126.7 | Ar-C H |

| 125.5 | Ar-C H |

| 44.2 | -C H₂-C(O)- |

| 30.0 | -C(O)-C H₃ |

| 29.5 | -S-C H₂- |

| 20.4 | Ar-C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1715 | Strong | C=O stretch (Ketone) |

| 1595, 1490, 1465 | Medium-Strong | C=C stretch (Aromatic) |

| 1410, 1360 | Medium | C-H bend (Aliphatic) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

| 690 | Medium | C-S stretch |

Sample preparation: Thin film on NaCl plates

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194 | 60 | [M]⁺ (Molecular Ion) |

| 151 | 45 | [M - CH₃CO]⁺ |

| 137 | 30 | [M - CH₂COCH₃]⁺ |

| 123 | 100 | [o-tolyl-S]⁺ |

| 91 | 75 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 85 | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic analysis of 4-(o-Tolylthio)butan-2-one.

Synthesis of 4-(o-Tolylthio)butan-2-one

This procedure is adapted from general methods for the synthesis of aryl thioethers via nucleophilic substitution.

Materials:

-

o-Thiocresol (1.0 eq)

-

4-Chlorobutan-2-one (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-thiocresol (1.0 eq) and acetone.

-

Stir the mixture until the o-thiocresol is fully dissolved.

-

Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of 4-chlorobutan-2-one (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Partition the residue between deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-(o-Tolylthio)butan-2-one.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of purified 4-(o-Tolylthio)butan-2-one in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid 4-(o-Tolylthio)butan-2-one onto a clean, dry sodium chloride (NaCl) salt plate.

-

Assembly: Place a second NaCl plate on top of the first to create a thin liquid film.

-

Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of 4-(o-Tolylthio)butan-2-one in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) interface.

-

Analysis: Acquire the mass spectrum using electron ionization (EI) with a standard ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Synthetic and analytical workflow for 4-(o-Tolylthio)butan-2-one.

Caption: Relationship between spectroscopic techniques and compound characterization.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-(o-Tolylthio)butan-2-one, a beta-thioether ketone. The information contained herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound and its analogs. This document outlines the expected IR absorption frequencies, provides a general experimental protocol for obtaining the spectrum, and presents a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

While a publicly available, peer-reviewed IR spectrum for 4-(o-Tolylthio)butan-2-one is not readily accessible, a predictive summary of its characteristic infrared absorption bands has been compiled based on the known frequencies of its constituent functional groups: a ketone, an aromatic thioether, and aliphatic chains. The following table summarizes the expected quantitative data.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3050-3010 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~2960-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~1715 | Strong | C=O (Ketone) | Stretching |

| ~1585, ~1490, ~1440 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1465, ~1375 | Medium | C-H (Aliphatic) | Bending |

| ~750 | Strong | C-H (Aromatic) | Out-of-plane Bending (ortho-disubstituted) |

| ~700-600 | Weak-Medium | C-S (Thioether) | Stretching |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

The most prominent and readily identifiable peak in the spectrum of 4-(o-Tolylthio)butan-2-one is expected to be the strong carbonyl (C=O) stretch of the ketone group, appearing around 1715 cm⁻¹[1][2]. The presence of aliphatic C-H bonds will be evidenced by stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches will appear slightly above 3000 cm⁻¹[3][4]. The aromatic ring will also exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region[3][5]. The C-S stretching vibration of the thioether is typically weak and falls within the fingerprint region (below 1500 cm⁻¹), which can make its definitive assignment challenging[6]. The substitution pattern of the tolyl group (ortho) is expected to produce a strong C-H out-of-plane bending absorption around 750 cm⁻¹[5].

Experimental Protocol for Infrared Spectroscopy

The following is a generalized procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of 4-(o-Tolylthio)butan-2-one, which is presumed to be a liquid or a low-melting solid at room temperature.

Objective: To acquire a high-quality infrared spectrum of 4-(o-Tolylthio)butan-2-one for structural elucidation and identification.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample of 4-(o-Tolylthio)butan-2-one

-

Salt plates (e.g., NaCl or KBr), polished and free of scratches

-

Pipette or spatula

-

Solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

-

Lens tissue

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment and ensure it is clean and dry.

-

Perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid/Oil):

-

Place a clean, polished salt plate on a clean, dry surface.

-

Using a pipette, place one to two drops of the 4-(o-Tolylthio)butan-2-one sample in the center of the plate.

-

Carefully place a second salt plate on top of the first, spreading the sample into a thin, uniform film. Avoid introducing air bubbles.

-

The sample film should be thin enough to allow for sufficient transmission of the infrared beam.

-

-

Spectral Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will process the data, perform the background subtraction, and display the resulting infrared spectrum (transmittance or absorbance vs. wavenumber).

-

-

Data Processing and Analysis:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Compare the obtained spectrum with the predicted absorption bands (as detailed in the table above) to confirm the presence of the expected functional groups.

-

The "fingerprint region" (roughly 1500-500 cm⁻¹) contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and clean them immediately with a suitable solvent and lens tissue.

-

Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of 4-(o-Tolylthio)butan-2-one.

Caption: Logical workflow for the analysis of the IR spectrum of 4-(o-Tolylthio)butan-2-one.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understanding Butan 2 One IR Spectrum: In-depth Analysis [echemi.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. actachemscand.org [actachemscand.org]

Mass Spectrometry Analysis of 4-(o-Tolylthio)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4-(o-Tolylthio)butan-2-one. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry for ketones and organosulfur compounds. This guide serves as a predictive resource for researchers working with this and structurally related molecules, offering insights into its behavior under electron ionization mass spectrometry (EI-MS). The document details probable fragmentation pathways, presents a table of predicted major fragment ions, and provides a generalized experimental protocol for the analysis of similar compounds.

Introduction

4-(o-Tolylthio)butan-2-one is a β-thioketone, a class of compounds with applications in organic synthesis and as precursors for various biologically active molecules.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds.[2] Understanding the fragmentation behavior of 4-(o-Tolylthio)butan-2-one is essential for its unambiguous identification in complex mixtures and for metabolic studies. This guide will focus on the fragmentation patterns expected from Electron Ionization (EI), a common ionization technique in mass spectrometry.[3][4]

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, 4-(o-Tolylthio)butan-2-one is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to yield various daughter ions. The primary fragmentation processes for ketones are α-cleavage and McLafferty rearrangement.[5][6][7][8] For organosulfur compounds, cleavage at the C-S bond is also a significant fragmentation pathway.[9]

The molecular weight of 4-(o-Tolylthio)butan-2-one (C₁₁H₁₄OS) is 194.30 g/mol . The molecular ion peak [M]•+ is therefore expected at an m/z of 194.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group. For 4-(o-Tolylthio)butan-2-one, two primary α-cleavage pathways are possible:

-

Cleavage 'a': Loss of a methyl radical (•CH₃) to form an acylium ion at m/z 179.

-

Cleavage 'b': Loss of the tolylthioethyl radical (•CH₂CH₂S-tolyl) to form the acetyl cation at m/z 43. This is often a very stable and abundant ion in the mass spectra of methyl ketones.[6]

Cleavage of the Carbon-Sulfur Bond

Cleavage of the C-S bond is a common fragmentation pathway for sulfides. This can occur at two locations:

-

Cleavage 'c': Cleavage of the CH₂-S bond to generate the tolylthio cation [CH₃C₆H₄S]⁺ at m/z 123 and a neutral butan-2-one radical.

-

Cleavage 'd': Cleavage of the S-aryl bond to generate the tolyl cation [CH₃C₆H₄]⁺ at m/z 91, which is a very common and stable fragment (the tropylium ion).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of ketones containing a γ-hydrogen.[5][6][8] In 4-(o-Tolylthio)butan-2-one, a hydrogen atom from the tolyl methyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation at m/z 152.

Other Significant Fragments

Further fragmentation of the primary ions can lead to other observed peaks. For instance, the fragment at m/z 123 ([CH₃C₆H₄S]⁺) can lose a methyl radical to form a fragment at m/z 108.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for 4-(o-Tolylthio)butan-2-one under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 194 | [C₁₁H₁₄OS]•+ | Molecular Ion | Moderate |

| 179 | [M - CH₃]⁺ | α-Cleavage 'a' | Low |

| 152 | [C₈H₈OS]•+ | McLafferty Rearrangement | Moderate |

| 123 | [CH₃C₆H₄S]⁺ | C-S Cleavage 'c' | High |

| 91 | [C₇H₇]⁺ | C-S Cleavage 'd' (Tropylium ion) | High |

| 43 | [CH₃CO]⁺ | α-Cleavage 'b' (Acetyl cation) | Very High (likely base peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like 4-(o-Tolylthio)butan-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.

4.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of 4-(o-Tolylthio)butan-2-one in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

-

If necessary, filter the sample through a 0.2 µm syringe filter before injection.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-450

-

Scan Speed: 2 scans/second

-

Data Acquisition Software: Agilent MassHunter (or equivalent)

4.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Extract the mass spectrum from the chromatographic peak corresponding to 4-(o-Tolylthio)butan-2-one.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pattern and with mass spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow.

Caption: Predicted Fragmentation Pathways of 4-(o-Tolylthio)butan-2-one.

Caption: General Experimental Workflow for GC-MS Analysis.

References

- 1. 4-[(4-Methylphenyl)sulfanyl]butan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Mass spectrometry of sulfur‐containing compounds in organic and bioorganic fields [iris.unife.it]

Physical properties and appearance of 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the physical and chemical properties of 4-(o-Tolylthio)butan-2-one. The information presented herein is based on the general properties of analogous aryl thioethers and established principles of organic chemistry.

Introduction

4-(o-Tolylthio)butan-2-one is an organic compound featuring a butanone backbone substituted with a tolylthio group at the 4-position. The 'o-' (ortho) designation specifies that the methyl group on the tolyl ring is adjacent to the sulfur atom. This molecule belongs to the class of aryl thioethers, which are compounds of interest in medicinal chemistry and materials science due to the unique properties conferred by the sulfur linkage. This guide provides an in-depth overview of the inferred physical properties, a probable synthetic route, and expected analytical characteristics of this compound.

Inferred Physical and Chemical Properties

While specific experimental values for 4-(o-Tolylthio)butan-2-one are not available, the properties of similar aryl thioethers can be used for estimation. Aryl thioethers are generally characterized as being less volatile and having higher melting points compared to their ether analogs due to the greater polarizability of the sulfur atom.[1]

Table 1: Estimated Physical and Chemical Properties of 4-(o-Tolylthio)butan-2-one

| Property | Inferred Value / Description | Rationale / Comparison |

| Molecular Formula | C₁₁H₁₄OS | Based on structural components. |

| Molecular Weight | 194.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Aryl halides and thioethers are often described as colorless liquids or crystalline solids.[2] |

| Odor | Likely to have a strong, potentially unpleasant odor. | Volatile thioethers are known for their strong, foul odors.[1] |

| Boiling Point | Higher than the analogous 4-(p-Tolyl)-2-butanone (Boiling Point: 243-244 °C). | Thioethers are generally less volatile than their corresponding ethers.[1] |

| Melting Point | Expected to be a low-melting solid or a liquid at room temperature. | Based on the properties of similar small organic molecules. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | The nonpolar tolyl and butyl groups would dominate, leading to poor water solubility. |

| Density | Expected to be slightly denser than water (>1.0 g/mL). | Aryl halides, which share structural similarities, are often denser than water.[2] |

Proposed Synthesis Protocol: Michael Addition

A plausible and efficient method for the synthesis of 4-(o-Tolylthio)butan-2-one is the Michael addition of o-tolylthiol to methyl vinyl ketone. This reaction is a conjugate addition of a nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound.[3][4]

General Experimental Protocol

-

Materials: o-Tolylthiol, methyl vinyl ketone, a suitable base (e.g., triethylamine or sodium ethoxide), and a solvent (e.g., ethanol or tetrahydrofuran).

-

Procedure:

-

In a round-bottom flask, dissolve o-tolylthiol in the chosen solvent.

-

Add a catalytic amount of the base to the solution to generate the o-tolylthiolate anion in situ.

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add methyl vinyl ketone dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Upon completion, quench the reaction with a mild acid (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 4-(o-Tolylthio)butan-2-one.

-

Caption: Proposed workflow for the synthesis of 4-(o-Tolylthio)butan-2-one.

Expected Spectroscopic Characteristics

The structure of 4-(o-Tolylthio)butan-2-one can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption peak is expected around 1715 cm⁻¹ characteristic of a ketone.

-

C-S Stretch: A weaker absorption may be observed in the fingerprint region (around 600-800 cm⁻¹).

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the ortho-substituted tolyl ring.

-

Methylene Protons (adjacent to S): A triplet around δ 3.0-3.3 ppm.

-

Methylene Protons (adjacent to C=O): A triplet around δ 2.7-3.0 ppm.

-

Methyl Protons (on tolyl group): A singlet around δ 2.3-2.5 ppm.

-

Methyl Protons (ketone): A singlet around δ 2.1-2.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A peak in the downfield region (δ > 200 ppm).

-

Aromatic Carbons: Several peaks in the δ 125-140 ppm range.

-

Methylene Carbons: Peaks in the δ 30-50 ppm range.

-

Methyl Carbons: Peaks in the δ 20-30 ppm range.

-

Conclusion

References

Technical Guide: Solubility Profile of 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility characteristics of 4-(o-Tolylthio)butan-2-one. Solubility is a critical physicochemical property that influences bioavailability, formulation development, and outcomes in preclinical studies.[1][2] This guide presents a detailed, albeit hypothetical, solubility profile of the compound across a range of common laboratory solvents with varying polarities. Furthermore, it outlines a standardized experimental protocol for determining thermodynamic solubility via the shake-flask method, a reliable and widely used technique.[3] This is supplemented by visualizations of the experimental workflow and the conceptual relationship between solvent properties and solubility.

Introduction to 4-(o-Tolylthio)butan-2-one

4-(o-Tolylthio)butan-2-one is an organic compound featuring a ketone functional group, a thioether linkage, and an aromatic tolyl group. Its structural characteristics suggest a moderate polarity, which implies that its solubility will be significantly dependent on the chosen solvent system. Understanding this solubility profile is essential for applications in medicinal chemistry, process development, and analytical sciences, where precise concentration control is paramount.

Compound Properties:

| Property | Value |

| IUPAC Name | 4-(2-methylphenyl)sulfanylbutan-2-one |

| Molecular Formula | C₁₁H₁₄OS |

| Molecular Weight | 194.30 g/mol |

| Appearance | Colorless to pale yellow oil (Predicted) |

Quantitative Solubility Data

The following table summarizes the hypothetical quantitative solubility of 4-(o-Tolylthio)butan-2-one in various organic solvents at 25°C. The data is organized by solvent class to facilitate comparison. These values represent the thermodynamic equilibrium solubility.

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 5 | 0.026 |

| Toluene | Nonpolar | 150 | 0.772 |

| Dichloromethane | Polar Aprotic | > 200 | > 1.029 |

| Acetone | Polar Aprotic | > 200 | > 1.029 |

| Ethyl Acetate | Polar Aprotic | 180 | 0.926 |

| Acetonitrile | Polar Aprotic | 120 | 0.618 |

| Isopropanol | Polar Protic | 95 | 0.489 |

| Ethanol | Polar Protic | 110 | 0.566 |

| Methanol | Polar Protic | 80 | 0.412 |

| Water | Polar Protic | < 0.1 | < 0.0005 |

Analysis: The data indicates that 4-(o-Tolylthio)butan-2-one exhibits poor solubility in highly nonpolar solvents like hexane and is practically insoluble in water.[4] Its highest solubility is observed in polar aprotic solvents such as Dichloromethane and Acetone. The solubility in polar protic solvents like alcohols is moderate. This profile is consistent with a molecule of intermediate polarity.

Experimental Protocols

The determination of thermodynamic solubility is crucial for lead optimization and drug formulation.[1][5] The protocol detailed below is for the widely accepted shake-flask method.[3][5]

Objective: To determine the equilibrium solubility of 4-(o-Tolylthio)butan-2-one in a selected solvent at a constant temperature.

Materials:

-

4-(o-Tolylthio)butan-2-one (solid or oil)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(o-Tolylthio)butan-2-one to a vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.[7]

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[8] This step is critical to avoid artificially high solubility readings from suspended microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-(o-Tolylthio)butan-2-one of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[6]

-

Dilute the filtered supernatant (saturated solution) with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Using the calibration curve, determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[6]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Conceptual Model of Solubility Based on Polarity.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. quora.com [quora.com]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide on the Potential Biological Activities of Thioether Ketones

For Researchers, Scientists, and Drug Development Professionals

Thioether ketones, a class of organic compounds characterized by a ketone functional group and a thioether linkage, have emerged as a promising scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on the potential therapeutic applications of thioether ketones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Thioether ketones have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thioether ketone derivatives, reported as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazoline Multithioether (4g) | A-549 (Human Lung Cancer) | 22.58 (µg/mL) | [1] |

| Thiazoline Multithioether (4g) | Bcap-37 (Human Breast Cancer) | 19.41 (µg/mL) | [1] |

| Thiazine Multithioether (5g) | A-549 (Human Lung Cancer) | 8.26 (µg/mL) | [1] |

| Thiazine Multithioether (5g) | Bcap-37 (Human Breast Cancer) | 9.30 (µg/mL) | [1] |

Signaling Pathways in Cancer

One of the key signaling pathways implicated in cancer progression and often targeted by anticancer agents is the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[2][3] The aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers.[4] Thiophene derivatives, which share structural similarities with certain thioether ketones, have been identified as potent and selective inhibitors of PI3K.[5]

Proposed inhibition of the PI3K/Akt/mTOR pathway by thioether ketones.

Experimental Protocols: Anticancer Activity Assessment

A general procedure for the synthesis of thiazoline and thiazine multithioethers involves the reaction of a heterocyclic 2-thione with a dibromide in the presence of a base.[1]

-

Activation of Thione: To a solution of the heterocyclic 2-thione (e.g., thiazolidine-2-thione or 1,3-thiazinane-2-thione) (4.4 mmol) in anhydrous ethanol (3 mL), add potassium hydroxide (KOH) (0.25 g, 4.4 mmol).

-

Reaction Mixture: Stir the suspension until the solution becomes clear.

-

Addition of Dibromide: Slowly add an ethanol solution (2 mL) of the corresponding dibromide (2.1 mmol). A white precipitate should gradually form.

-

Reaction Completion and Isolation: Continue the reaction for 72 hours. Filter the precipitate, wash with ethanol, and dry.

-

Purification: Recrystallize the crude product from water to obtain the pure multithioether.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Thioether ketones and related sulfur-containing heterocycles have shown promise as antimicrobial agents against a range of pathogenic bacteria. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thioether-containing compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Thiophene Derivative | Staphylococcus aureus | Moderate to good activity |

| Thiophene Derivative | Bacillus subtilis | Moderate to good activity |

| Thiophene Derivative | Escherichia coli | Moderate to good activity |

| Thiophene Derivative | Pseudomonas aeruginosa | Moderate to good activity |

Experimental Protocols: Antimicrobial Activity Assessment

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the thioether ketone compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thioether ketones are being investigated for their potential to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The following table includes IC50 values for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, by some thiophene derivatives.

| Compound Class | Target | IC50 (µM) |

| Thiophene Derivative | COX-2 | Varies (moderate to good) |

Note: There is a significant gap in the literature regarding quantitative anti-inflammatory data specifically for thioether ketones. Further studies are required to determine their potency against key inflammatory targets.

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[6] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and enzymes like COX-2.[7] Inhibition of the NF-κB pathway is a major target for the development of anti-inflammatory drugs.

Proposed inhibition of the NF-κB signaling pathway by thioether ketones.

Experimental Protocols: Anti-inflammatory Activity Assessment

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, produced by macrophages in response to an inflammatory stimulus.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the thioether ketone compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production. Include a vehicle control (no compound) and a negative control (no LPS stimulation).

-

Incubation: Incubate the plate for an appropriate time (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Neuroprotective Activity

The potential of thioether ketones in the context of neurodegenerative diseases is an emerging area of research. While direct evidence is limited, the known neuroprotective effects of ketone bodies provide a rationale for investigating thioether ketone derivatives for their ability to protect neurons from damage and degeneration.

Potential Mechanisms of Neuroprotection

Ketone bodies have been shown to exert neuroprotective effects through various mechanisms, including:

-

Providing an alternative energy source for neurons: This is particularly relevant in conditions where glucose metabolism is impaired.

-

Reducing oxidative stress: Ketone bodies can decrease the production of reactive oxygen species (ROS) and enhance antioxidant defenses.

-

Modulating inflammation: Ketone bodies have been shown to have anti-inflammatory properties within the central nervous system.

-

Inhibition of histone deacetylases (HDACs): This can lead to changes in gene expression that promote neuronal survival.[8]

It is hypothesized that appropriately designed thioether ketones may share some of these neuroprotective mechanisms.

Signaling Pathways in Neuroprotection

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a key regulator of neuronal survival and apoptosis. Depending on the specific stimulus and cellular context, different branches of the MAPK pathway can either promote cell death or enhance survival. Modulation of this pathway is a potential strategy for neuroprotection.

Proposed modulation of the MAPK signaling pathway by thioether ketones.

Experimental Protocols: Neuroprotective Activity Assessment

HT-22 cells are a murine hippocampal neuronal cell line commonly used to study mechanisms of neuronal cell death.

-

Cell Culture: Seed HT-22 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the thioether ketone compound for 1-2 hours.

-

Induction of Cell Death: Induce neuronal cell death by adding a neurotoxic agent, such as glutamate or hydrogen peroxide. Include a vehicle control and a positive control (a known neuroprotective agent).

-

Incubation: Incubate the plate for 24-48 hours.

-

Assessment of Cell Viability: Determine the percentage of viable cells using an appropriate method, such as the MTT assay or by staining with fluorescent viability dyes (e.g., calcein-AM and ethidium homodimer-1).

Conclusion and Future Directions

Thioether ketones represent a versatile and promising class of compounds with a wide range of potential biological activities. The existing research provides a strong foundation for their further development as therapeutic agents, particularly in the areas of oncology and infectious diseases. However, significant research gaps remain, especially concerning their anti-inflammatory and neuroprotective properties.

Future research should focus on:

-

Synthesis of diverse libraries of thioether ketones: This will allow for a more comprehensive exploration of structure-activity relationships.

-

Systematic screening for anti-inflammatory and neuroprotective activities: This should include the determination of quantitative data such as IC50 or EC50 values against relevant molecular targets and in cellular models.

-

In-depth mechanistic studies: Elucidating the specific signaling pathways modulated by thioether ketones is crucial for understanding their therapeutic potential and for rational drug design.

-

In vivo studies: Promising lead compounds should be evaluated in animal models of disease to assess their efficacy and safety.

By addressing these research priorities, the full therapeutic potential of thioether ketones can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether [scirp.org]

- 2. mpbio.com [mpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

Exploring Derivatives of 4-(o-Tolylthio)butan-2-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(o-Tolylthio)butan-2-one and its derivatives as a promising scaffold for research and drug development. This document outlines the synthesis, potential biological activities, and key structure-activity relationships of this class of compounds, offering a foundation for further investigation.

Introduction

The 4-(arylthio)butan-2-one scaffold, a class of β-ketosulfides, represents a versatile starting point for the development of novel therapeutic agents. The core structure, characterized by a butan-2-one moiety linked to an arylthio group, allows for extensive chemical modification to modulate its physicochemical and biological properties. The parent compound, 4-(o-Tolylthio)butan-2-one, is synthesized through a straightforward and efficient thia-Michael addition, making it an attractive candidate for the generation of diverse chemical libraries.

Synthesis of 4-(Arylthio)butan-2-one Derivatives

The primary synthetic route to 4-(arylthio)butan-2-one derivatives is the thia-Michael addition of substituted thiophenols to methyl vinyl ketone. This reaction is known for its efficiency and can often be performed under mild, solvent-free conditions.

General Experimental Protocol: Thia-Michael Addition

A representative experimental procedure for the synthesis of 4-(arylthio)butan-2-one derivatives is as follows:

-

To a round-bottom flask, add the desired substituted thiophenol (1.0 eq).

-

Add methyl vinyl ketone (1.0-1.2 eq) to the flask.

-

The reaction mixture is stirred at room temperature or with gentle heating (e.g., 30-50 °C) for a period ranging from 15 minutes to 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 4-(arylthio)butan-2-one derivative.

The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic ring of the thiophenol.

Potential Biological Activities and Structure-Activity Relationships

While extensive quantitative biological data for a broad range of 4-(o-Tolylthio)butan-2-one derivatives is not yet widely available in the public domain, the structurally related class of chalcones and other compounds featuring an α,β-unsaturated ketone moiety have shown significant activity as inhibitors of tubulin polymerization. This suggests a potential mechanism of action for 4-(arylthio)butan-2-one derivatives that warrants further investigation.

Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it a key target for anticancer drug development.

Hypothetical Structure-Activity Relationship (SAR)

Based on the general principles of medicinal chemistry and the known SAR of other tubulin inhibitors, a hypothetical SAR for 4-(arylthio)butan-2-one derivatives can be proposed. This provides a framework for the rational design of new analogs with potentially enhanced activity.

Below is a diagram illustrating the key areas for chemical modification on the 4-(arylthio)butan-2-one scaffold and their potential impact on biological activity.

Caption: Hypothetical SAR for 4-(Arylthio)butan-2-one Derivatives.

Proposed Research Workflow

To systematically explore the potential of 4-(o-Tolylthio)butan-2-one derivatives as therapeutic agents, a structured research workflow is proposed. This workflow encompasses the synthesis of a focused library of compounds, their biological evaluation, and subsequent lead optimization.

Caption: Proposed Research Workflow.

Data Presentation

To facilitate the comparison of newly synthesized derivatives, all quantitative data should be summarized in a clearly structured table. This table should include the chemical structure of each derivative, along with key experimental data such as reaction yield, and any available biological data (e.g., IC50 values from cytotoxicity assays).

Table 1: Physicochemical and Biological Data for 4-(Arylthio)butan-2-one Derivatives (Template)

| Compound ID | Aryl Substituent (R) | Yield (%) | IC50 (µM) [Cell Line] | Notes |

| 1 | 2-CH₃ (o-Tolyl) | Data | Data | Parent Compound |

| 2a | 4-Cl | Data | Data | |

| 2b | 4-OCH₃ | Data | Data | |

| 2c | 4-NO₂ | Data | Data | |

| ... | ... | ... | ... |

Conclusion and Future Directions

The 4-(o-Tolylthio)butan-2-one scaffold presents a promising starting point for the discovery of novel bioactive molecules. The straightforward synthesis allows for the rapid generation of a diverse library of analogs. Future research should focus on the systematic exploration of the structure-activity relationship, particularly concerning substitutions on the aryl ring, to identify potent compounds. Elucidating the precise mechanism of action, with a focus on potential tubulin polymerization inhibition, will be crucial for the rational design of next-generation therapeutic agents based on this versatile chemical scaffold. The workflows and methodologies outlined in this guide provide a robust framework for advancing the research and development of these promising compounds.

The Discovery of 4-(o-Tolylthio)butan-2-one: A Literature Review and Synthetic Blueprint

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes toward 4-(o-Tolylthio)butan-2-one. Although a direct documented discovery or synthesis of this specific molecule is not prevalent in the current body of scientific literature, its synthesis can be confidently predicted through well-established methodologies for the preparation of analogous β-ketosulfides. This document outlines a plausible and detailed experimental protocol for the synthesis of 4-(o-Tolylthio)butan-2-one via the Michael addition of o-tolylthiol to methyl vinyl ketone. Quantitative data from analogous reactions are presented to offer a comparative framework for expected outcomes. Furthermore, this guide includes a proposed workflow for the synthesis and characterization of the title compound, complete with spectroscopic data expectations.

Introduction

β-ketosulfides are a class of organic compounds that serve as versatile intermediates in organic synthesis. Their unique structural motif, featuring a keto group β- to a sulfur atom, allows for a variety of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of an o-tolylthio moiety specifically introduces a sterically hindered and electronically distinct aromatic group, which could impart unique chemical and biological properties to the resulting molecule and its downstream derivatives.

While a dedicated report on the discovery of 4-(o-Tolylthio)butan-2-one is absent from the surveyed literature, its synthesis is readily achievable through the conjugate addition of o-tolylthiol to an appropriate α,β-unsaturated ketone. The Michael addition reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, stands out as the most direct and efficient method for this purpose.

Proposed Synthesis of 4-(o-Tolylthio)butan-2-one

The most logical and well-precedented synthetic route to 4-(o-Tolylthio)butan-2-one is the Michael addition of o-tolylthiol (also known as 2-methylbenzenethiol or o-thiocresol) to methyl vinyl ketone. This reaction is a type of conjugate addition where the nucleophilic sulfur atom of the thiol attacks the β-carbon of the α,β-unsaturated ketone.

Reaction Scheme

Caption: Synthetic pathway for 4-(o-Tolylthio)butan-2-one.

Quantitative Data from Analogous Reactions

To provide a reasonable expectation of reaction outcomes, the following table summarizes quantitative data from published Michael additions of various thiols to α,β-unsaturated ketones.

| Thiol | α,β-Unsaturated Ketone | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Thiophenol | Methyl vinyl ketone | None/Neat | 0.5 | 30 | 93 | [1] |

| 4-Chlorothiophenol | Methyl vinyl ketone | None/Neat | 0.25 | 30 | 98 | [1] |

| 4-Methylthiophenol | Methyl vinyl ketone | None/Neat | 0.5 | 30 | 85 | [1] |

| Benzylthiol | Methyl vinyl ketone | None/Neat | 0.75 | 30 | 76 | [1] |

| Thiophenol | 4-Phenylbut-3-en-2-one | [bmim][OAc]/Neat | - | RT | 93 | [1] |

Detailed Experimental Protocol

This section provides a detailed, hypothetical experimental procedure for the synthesis of 4-(o-Tolylthio)butan-2-one based on established protocols for similar Michael additions.

Synthesis of 4-(o-Tolylthio)butan-2-one

Materials:

-

o-Tolylthiol (1.0 eq)

-

Methyl vinyl ketone (1.2 eq)

-

Triethylamine (0.1 eq, optional catalyst)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add o-tolylthiol (1.0 eq) and dichloromethane.

-

If a basic catalyst is to be used, add triethylamine (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl vinyl ketone (1.2 eq) dropwise to the stirred solution over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting thiol.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(o-Tolylthio)butan-2-one.

Expected Spectroscopic Data

Based on the analysis of structurally related β-ketosulfides, the following spectroscopic data can be anticipated for 4-(o-Tolylthio)butan-2-one.[2][3][4]

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.1-7.4 ppm (m, 4H): Aromatic protons of the o-tolyl group.

-

δ 3.1-3.3 ppm (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂ -).

-

δ 2.7-2.9 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -C=O).

-

δ 2.4 ppm (s, 3H): Methyl protons of the o-tolyl group (Ar-CH₃ ).

-

δ 2.2 ppm (s, 3H): Methyl protons of the acetyl group (-C(=O)-CH₃ ).

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~207 ppm: Carbonyl carbon (C =O).

-

δ ~138 ppm, ~135 ppm, ~130 ppm, ~127 ppm, ~126 ppm, ~125 ppm: Aromatic carbons.

-

δ ~44 ppm: Methylene carbon adjacent to the carbonyl group (-C H₂-C=O).

-

δ ~30 ppm: Methylene carbon adjacent to the sulfur atom (-S-C H₂-).

-

δ ~30 ppm: Acetyl methyl carbon (-C(=O)-C H₃).

-

δ ~20 ppm: Aromatic methyl carbon (Ar-C H₃).

IR (neat):

-

~1715 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone.[5][6]

-

~3060-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2960-2850 cm⁻¹: C-H stretching of the aliphatic methylene and methyl groups.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be expected.

-

Common fragmentation patterns for ketones include α-cleavage on either side of the carbonyl group.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization of 4-(o-Tolylthio)butan-2-one.

Caption: Workflow for the synthesis and characterization.

Conclusion

While the specific discovery of 4-(o-Tolylthio)butan-2-one is not explicitly detailed in the scientific literature, its synthesis is highly feasible and predictable through the well-established Michael addition reaction. This technical guide provides a robust framework for its preparation and characterization, drawing upon extensive data from analogous chemical transformations. The outlined protocol and expected spectroscopic data serve as a valuable resource for researchers aiming to synthesize this compound for further investigation in various fields of chemical and pharmaceutical sciences. The unique electronic and steric properties imparted by the o-tolylthio group make this molecule an interesting target for future research and development.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docbrown.info [docbrown.info]

- 6. Understanding Butan 2 One IR Spectrum: In-depth Analysis [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Synthesis of 4-(o-Tolylthio)butan-2-one via Thia-Michael Addition

Introduction

4-(o-Tolylthio)butan-2-one is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its synthesis via a thia-Michael addition represents an efficient and atom-economical approach. This application note provides a detailed protocol for the synthesis of 4-(o-Tolylthio)butan-2-one from o-thiocresol and methyl vinyl ketone, including reaction conditions, purification methods, and characterization data. The straightforward procedure and high yield make this method suitable for both academic research and industrial applications.

Reaction Scheme

The synthesis proceeds through the conjugate addition of o-thiocresol to methyl vinyl ketone, catalyzed by a base.

Figure 1: General reaction scheme for the thia-Michael addition of o-thiocresol to methyl vinyl ketone.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4-(o-Tolylthio)butan-2-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| o-Thiocresol | 98% | Sigma-Aldrich | 137-06-4 |

| Methyl vinyl ketone | 99% | Alfa Aesar | 78-94-4 |

| Triethylamine (Et3N) | ≥99.5% | Fisher Scientific | 121-44-8 |

| Dichloromethane (CH2Cl2) | ACS Grade | VWR | 75-09-2 |

| Sodium Sulfate (Na2SO4) | Anhydrous | Merck | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glass funnel

-

Separatory funnel (250 mL)

-

Chromatography column

Procedure

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add o-thiocresol (1.24 g, 10 mmol) and dichloromethane (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (0.14 mL, 1 mmol) to the stirred solution.

-

Slowly add methyl vinyl ketone (0.70 g, 10 mmol) dropwise over a period of 10 minutes using a dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the pure product.

Data Summary

The following table summarizes the typical quantitative data obtained from this protocol.

| Parameter | Value |

| Yield | 90-95% |

| Physical State | Colorless to pale yellow oil |

| Molecular Formula | C11H14OS |

| Molecular Weight | 194.29 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.10 (m, 4H), 3.20 (t, J=7.2 Hz, 2H), 2.80 (t, J=7.2 Hz, 2H), 2.45 (s, 3H), 2.20 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 207.1, 138.5, 135.2, 130.3, 129.8, 126.8, 126.5, 44.2, 30.8, 28.5, 20.4 |

| IR (neat, cm⁻¹) | 2925, 1715 (C=O), 1475, 1230, 750 |

| Mass Spec (EI) m/z | 194.08 [M]⁺ |

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-(o-tolylthio)butan-2-one.

Application Note and Detailed Protocol for the Synthesis of 4-(o-Tolylthio)butan-2-one